N1-(5-methylisoxazol-3-yl)oxalamide
CAS No.:
Cat. No.: VC20729727
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3O3 |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)8-6(11)5(7)10/h2H,1H3,(H2,7,10)(H,8,9,11) |
| Standard InChI Key | ZGDVTMVKJSNHCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C(=O)N |
Introduction
Chemical Structure and Basic Properties
N1-(5-Methylisoxazol-3-yl)oxalamide, with the IUPAC name N'-(5-methyl-1,2-oxazol-3-yl)oxamide, consists of a 5-methyl-substituted isoxazole ring connected to an oxalamide backbone (Fig. 1). The molecular formula is C₆H₇N₃O₃, and its molecular weight is 169.14 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₃ | |
| Molecular Weight | 169.14 g/mol | |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C(=O)N | |
| XLogP3-AA (LogP) | ~0.5 (estimated) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar structure facilitates hydrogen bonding via its amide and isoxazole groups, influencing its crystallization and solubility .
Synthesis and Characterization
Synthetic Routes
The synthesis of N1-(5-methylisoxazol-3-yl)oxalamide typically involves a two-step process:
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Formation of the Oxalamide Backbone: Reacting oxalyl chloride with 5-methylisoxazol-3-amine under controlled conditions.
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Purification: Recrystallization from polar solvents like ethanol or dimethyl sulfoxide (DMSO) to achieve >95% purity .
Alternative methods include coupling reactions using carbodiimide activators, which enhance yield and reduce side products.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the methyl group (δ 2.3 ppm) and amide protons (δ 8.1–8.3 ppm).
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Infrared Spectroscopy (IR): Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend).
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Mass Spectrometry (MS): Molecular ion peak at m/z 169.14 [M+H]⁺.
Physicochemical Behavior and Polymorphism
Solubility and Lipophilicity
The compound exhibits limited solubility in aqueous media (~2.5 mg/mL in water at 25°C) but dissolves readily in DMSO and dimethylformamide (DMF). Its estimated LogP of 0.5 suggests moderate hydrophilicity, aligning with trends observed in structurally related oxalamides .
Crystallization Mechanisms
Studies on analogous compounds, such as N-(5-methylisoxazol-3-yl)malonamide, reveal that polymorphism arises from competing hydrogen-bonding motifs (Fig. 2) :
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Form 1I: Stabilized by NH⋯OC amide interactions.
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Form 1II: Favors NH⋯N isoxazole interactions.
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Solvates: DMSO disrupts amide-amide interactions, promoting solvent inclusion .
These insights suggest that N1-(5-methylisoxazol-3-yl)oxalamide may adopt similar polymorphic forms under varying crystallization conditions.
Biological Activities
Antimicrobial Properties
N1-(5-methylisoxazol-3-yl)oxalamide derivatives demonstrate broad-spectrum antimicrobial activity. For example:
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Antimycobacterial Activity: Analogous ureas and oxalamides exhibit minimum inhibitory concentrations (MICs) as low as 2 µM against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) .
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Mechanism: Inhibition of cell wall synthesis via disruption of mycolic acid biosynthesis .
Structural Analogs and Research Applications
Key Derivatives
Applications in Drug Discovery
The compound serves as a scaffold for:
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